(R)-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride
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Overview
Description
®-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride is a chiral amine compound that features a phenyl group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-phenylglycinol and 4-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The ®-phenylglycinol undergoes a condensation reaction with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of ®-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride may involve optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and purification processes.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound to its corresponding alcohol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
®-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include modulation of neurotransmitter systems, inhibition of enzyme activity, or binding to receptor sites.
Comparison with Similar Compounds
(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride: The enantiomer of the compound, with similar but distinct properties.
Phenyl(4-chlorophenyl)methanamine hydrochloride: A structurally similar compound with a chlorine substituent instead of a trifluoromethyl group.
Phenyl(4-methylphenyl)methanamine hydrochloride: A compound with a methyl substituent on the phenyl ring.
Uniqueness:
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.
Chirality: The ®-configuration provides specific stereochemical properties that can affect biological activity and selectivity.
Properties
IUPAC Name |
(R)-phenyl-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N.ClH/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAYOLGIVQKGRO-BTQNPOSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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